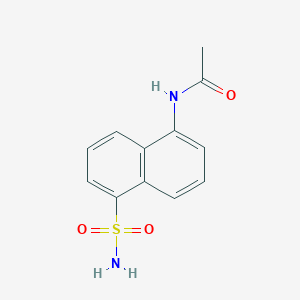

5-Acetamidonaphthalene-1-sulfonamide

Übersicht

Beschreibung

Synthesis Analysis

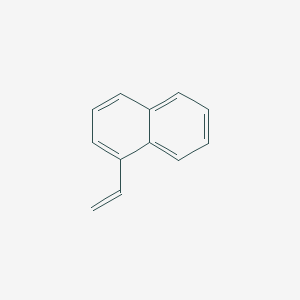

The synthesis of sulfonamide compounds, including derivatives similar to 5-acetamidonaphthalene-1-sulfonamide, often involves the reaction of sulfonyl chlorides with amines. For instance, the synthesis of 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was achieved through the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, showcasing a common synthetic approach for sulfonamides (Sarojini et al., 2012).

Molecular Structure Analysis

Detailed molecular structure analysis can be performed using techniques such as X-ray diffraction, NMR, and DFT studies. The molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO analysis provide insights into the stability, reactivity, and potential applications of the compound. For example, the study by Sarojini et al. (2012) used DFT to analyze the structure and electronic properties of a sulfonamide compound, highlighting the importance of these analyses in understanding the compound's chemical behavior.

Chemical Reactions and Properties

Sulfonamides can undergo various chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and coupling reactions. For example, the nitration of 1-acetamidonaphthalene in different solvents shows the reactivity of the compound under electrophilic aromatic substitution conditions (Hartshorn & Schofield, 1972).

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition Activity

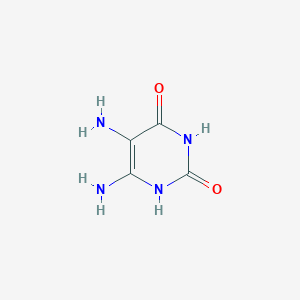

- Lipoxygenase and α-Glucosidase Inhibitors : Derivatives of 5-Acetamidonaphthalene-1-sulfonamide have been evaluated for their enzyme inhibition activity. Specifically, certain molecules synthesized from N-(naphthalen-1-yl)-4-acetamidobenzenesulfonamide showed significant inhibition of lipoxygenase and moderate inhibition of α-glucosidase enzymes. These findings suggest potential applications as anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

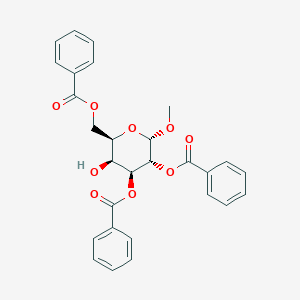

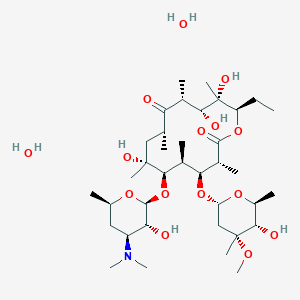

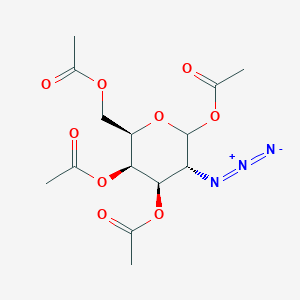

Photoaffinity Probes for Mycobacterium tuberculosis

- Arabinosyl Transferase Activity : A derivative, (5-Azidonaphthalene-1-sulfonamidoethyl)-5-O-(alpha-arabinofuranosyl)-alpha-D-arabinofuranoside, was synthesized as a photoaffinity probe for the determination of arabinosyl transferase activity in Mycobacterium tuberculosis. This application is crucial for identifying binding and functional sites in the bacterium, offering insights into tuberculosis research and treatment strategies (Pathak et al., 2002).

Development of Novel Inhibitors

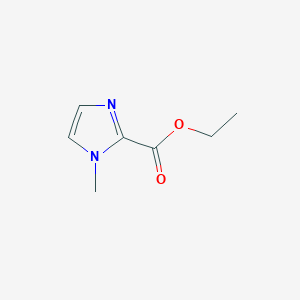

Antimicrobial and Dual Inhibitors : N-Sulfonamide 2-Pyridone derivatives have been synthesized, combining inhibitory activities of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR) into one molecule. These compounds exhibit significant in vitro antimicrobial activity and have been evaluated as dual inhibitors of DHPS and DHFR enzymes, suggesting a promising approach for developing antimicrobial agents (Azzam et al., 2020).

Carbonic Anhydrase Inhibitors : Various sulfonamide derivatives, including those based on 5-Acetamidonaphthalene-1-sulfonamide, have been investigated for their inhibitory effects on carbonic anhydrase isoforms. Such studies aim to develop potent inhibitors with potential applications in treating conditions like glaucoma, edema, and certain neurological disorders. The research indicates the diverse inhibitory capacities of these compounds across different carbonic anhydrase isoforms, underscoring the therapeutic potential of sulfonamide derivatives in medicine (Supuran et al., 2003).

Eigenschaften

IUPAC Name |

N-(5-sulfamoylnaphthalen-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-8(15)14-11-6-2-5-10-9(11)4-3-7-12(10)18(13,16)17/h2-7H,1H3,(H,14,15)(H2,13,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXGMADUQTHJYOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=C1C=CC=C2S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392174 | |

| Record name | 5-ACETAMIDONAPHTHALENE-1-SULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Acetamidonaphthalene-1-sulfonamide | |

CAS RN |

32327-48-3 | |

| Record name | 5-ACETAMIDONAPHTHALENE-1-SULFONAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-(4-hydroxybut-1-ynyl)phenyl]-2-methylpropanoate](/img/structure/B14726.png)

![6-Bromomethyl-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4-one](/img/structure/B14734.png)

![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)